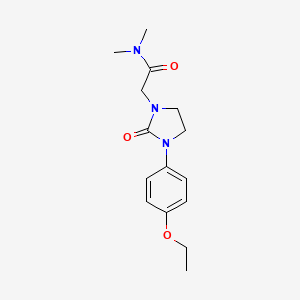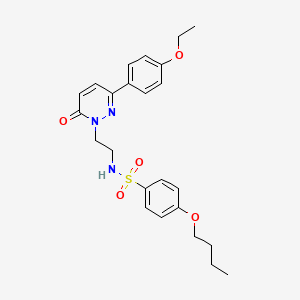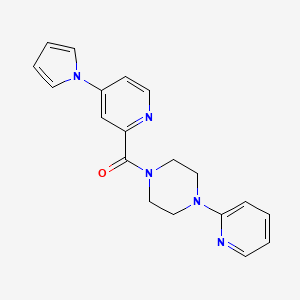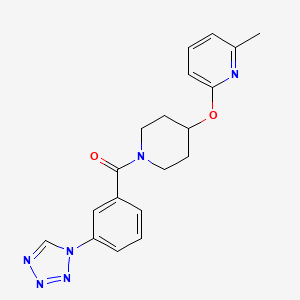
(3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H24N2O4S2 and its molecular weight is 492.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research on similar compounds demonstrates advanced synthetic methodologies and characterization techniques. For instance, the synthesis of novel thiophene and thiazole derivatives involves meticulous procedures to achieve the desired chemical structures, employing techniques such as FTIR, NMR, and mass spectrometry for elucidation (FathimaShahana & Yardily, 2020). These methodologies are crucial for exploring the potential applications of complex molecules in various scientific fields.
Molecular Docking and Antiviral Activity
Molecular docking studies are essential for understanding the interactions between synthetic compounds and biological targets. The antiviral activity of synthesized compounds can be evaluated through molecular docking, providing insights into their potential as therapeutic agents (FathimaShahana & Yardily, 2020). This approach is pivotal in the early stages of drug discovery and development.
Anticancer Properties
Compounds structurally related to the queried chemical have shown promise in anticancer research. For example, studies on phenstatin analogs reveal mechanisms of action such as tubulin polymerization inhibition and apoptosis induction in cancer cells, indicating potential therapeutic applications in oncology (Magalhães et al., 2013). This area of research is critical for developing new cancer treatments.
Antibacterial Activity
The synthesis and characterization of novel compounds extend to evaluating their antibacterial properties. Such studies contribute to addressing the growing concern of antibiotic resistance by introducing new chemical entities capable of combating bacterial infections (Landage, Thube, & Karale, 2019). The exploration of antibacterial activity is a significant aspect of pharmaceutical research.
特性
IUPAC Name |
[3-amino-5-(3-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-10-12-21(13-11-16)34(30,31)25-22(27)24(23(29)18-7-5-9-20(15-18)32-3)33-26(25)28-19-8-4-6-17(2)14-19/h4-15,28H,27H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQGNPRQTAVFKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2375354.png)

![4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2375357.png)

![2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B2375362.png)



![5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2375368.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)

